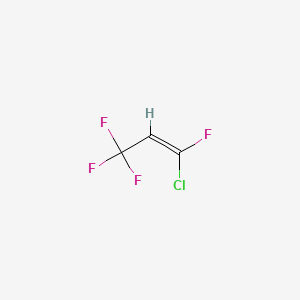![molecular formula C16H10AsN2Na3O10S2 B1310252 Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate CAS No. 53669-45-7](/img/structure/B1310252.png)
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is a synthetic organic compound known for its vivid coloration and complex structure. This compound is often used as a dye and in various analytical applications due to its unique chemical properties. It is characterized by the presence of an arsonophenyl group, an azo linkage, and multiple sulfonate groups, which contribute to its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Arsonation: The resulting azo compound undergoes arsonation, where an arsonic acid derivative is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reagent concentrations being critical parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is used as a reagent for the detection and quantification of various metal ions due to its ability to form colored complexes.
Biology
In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
Industry
Industrially, it is used in the manufacture of dyes and pigments, providing vibrant colors for textiles, inks, and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to a change in color that is used for detection and quantification. The sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 4-[(O-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-[(O-arsonophenyl)azo]-3-aminonaphthalene-2,7-disulphonate
Uniqueness
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high solubility, strong coloration, and the ability to form stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and industrial applications.
Propiedades
Número CAS |
53669-45-7 |
|---|---|
Fórmula molecular |
C16H10AsN2Na3O10S2 |
Peso molecular |
598.3 g/mol |
Nombre IUPAC |
trisodium;3-hydroxy-4-[[2-[hydroxy(oxido)arsoryl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13AsN2O10S2.3Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;;;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
Clave InChI |
OTXUILGVOVHXKC-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)










![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)


